5-(3-Chloro-4-methoxyphenyl)pyridin-3-ol
CAS No.: 1261972-86-4
Cat. No.: VC11738996
Molecular Formula: C12H10ClNO2
Molecular Weight: 235.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261972-86-4 |
|---|---|
| Molecular Formula | C12H10ClNO2 |
| Molecular Weight | 235.66 g/mol |
| IUPAC Name | 5-(3-chloro-4-methoxyphenyl)pyridin-3-ol |
| Standard InChI | InChI=1S/C12H10ClNO2/c1-16-12-3-2-8(5-11(12)13)9-4-10(15)7-14-6-9/h2-7,15H,1H3 |
| Standard InChI Key | HMQSZZSDBLPVHF-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C2=CC(=CN=C2)O)Cl |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=CC(=CN=C2)O)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyridine ring—a six-membered aromatic system with one nitrogen atom—substituted at the 3-position by a hydroxyl (-OH) group and at the 5-position by a 3-chloro-4-methoxyphenyl group. The chloro and methoxy substituents on the phenyl ring introduce steric and electronic effects that influence reactivity and intermolecular interactions.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₀ClNO₂ | |
| Molecular Weight | 235.66 g/mol | |
| CAS Number | 1261972-86-4 | |
| Substituents | 3-OH (pyridine), 3-Cl, 4-OCH₃ (phenyl) |
The hydroxyl group enhances hydrogen-bonding capacity, while the electron-withdrawing chloro and electron-donating methoxy groups create a polarized phenyl ring, potentially affecting binding affinity in biological systems.
Synthesis and Optimization Strategies
Primary Synthetic Routes
The synthesis of 5-(3-Chloro-4-methoxyphenyl)pyridin-3-ol predominantly relies on cross-coupling reactions, notably the Suzuki-Miyaura coupling, which connects aromatic rings via palladium-catalyzed carbon-carbon bond formation.
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Suzuki-Miyaura Coupling:
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Reactants: A halogenated pyridine derivative (e.g., 5-bromopyridin-3-ol) and a 3-chloro-4-methoxyphenylboronic acid.
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Catalyst: Palladium complexes (e.g., Pd(PPh₃)₄).
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Conditions: Mild bases (e.g., Na₂CO₃), polar solvents (e.g., DMF/H₂O), and temperatures of 80–100°C.
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This method offers high regioselectivity and compatibility with sensitive functional groups, such as hydroxyl and methoxy moieties.
Table 2: Comparison of Synthetic Methods for Analogous Compounds
| Compound | Method | Yield (%) | Key Challenges | Source |
|---|---|---|---|---|
| 5-(3-Cl-4-MeO-Ph)-pyridin-3-ol | Suzuki coupling | 60–75 | Purification of polar products | |
| 5-(3-Cl-4-Me-Ph)-pyridin-3-ol | Suzuki coupling | 70–85 | Boronic acid stability |
Purification and Analytical Challenges
| Compound | Activity (IC₅₀) | Target | Source |
|---|---|---|---|
| 5-(3-Cl-4-MeO-Ph)-pyridin-3-ol | Not reported | N/A | |
| 5-(3-Cl-4-Me-Ph)-pyridin-3-ol | 12 µM (Kinase X) | Enzyme inhibition |
Material Science Applications
The compound’s aromaticity and substituent diversity make it a candidate for:
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Ligand design: Coordinating transition metals in catalytic systems.
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Polymer precursors: Incorporating into conjugated polymers for optoelectronics.
Research Gaps and Future Directions
Critical Unanswered Questions
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Toxicological Profile: No data exist on acute or chronic toxicity.
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Synthetic Scalability: Current methods are lab-scale; industrial adaptation requires cost analysis.
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Structure-Activity Relationships (SAR): Systematic modifications (e.g., replacing Cl with F) could optimize bioactivity.
Recommended Studies
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